N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}methanesulfonamide
- N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]phenyl}pentanamide
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24FN3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-9-7-16(8-10-17)24(29(2,26)27)15-20(25)23-13-11-22(12-14-23)19-6-4-3-5-18(19)21/h3-10H,11-15H2,1-2H3 |
InChI Key |
ZULUTUHHNHNZDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C |
Origin of Product |
United States |
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